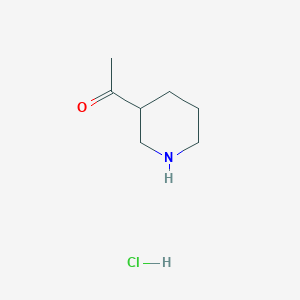

1-Piperidin-3-Yl-Ethanone Hydrochloride

描述

1-Piperidin-3-Yl-Ethanone Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-3-Yl-Ethanone Hydrochloride typically involves the reaction of piperidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

化学反应分析

Types of Reactions

1-Piperidin-3-Yl-Ethanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural properties allow for modifications that lead to various derivatives with enhanced biological activity.

Biology

- Enzyme Inhibition Studies : 1-Piperidin-3-Yl-Ethanone Hydrochloride has been identified as an effective inhibitor of cholinesterases, which are enzymes involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves alterations in mitochondrial membrane potential and activation of caspases.

Medicine

- Pharmaceutical Applications : The compound is explored for its analgesic, anti-inflammatory, and antipsychotic properties. It acts as a precursor in the synthesis of drugs targeting various neurological and psychiatric disorders .

- Antiviral and Antimalarial Effects : Derivatives of piperidine, including this compound, have shown promise in virology and parasitology by disrupting critical biological processes in pathogens.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Key intermediate for pharmaceuticals |

| Biology | Enzyme inhibition | Effective against cholinesterases |

| Induction of apoptosis | Demonstrated efficacy in cancer cell lines | |

| Medicine | Precursor for analgesics | Targeting pain relief and inflammation |

| Antiviral and antimalarial applications | Disrupts biological processes in pathogens |

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of this compound on acetylcholinesterase activity. The results indicated significant inhibition, suggesting therapeutic potential for conditions like Alzheimer's disease where cholinergic signaling is disrupted.

Case Study 2: Cancer Cell Line Studies

In vitro experiments on various cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability through apoptosis induction. The study highlighted the compound's ability to alter mitochondrial functions and activate apoptotic pathways.

作用机制

The mechanism of action of 1-Piperidin-3-Yl-Ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways and physiological responses .

相似化合物的比较

Similar Compounds

- 1-Phenyl-2-(piperidin-1-yl)ethanone Hydrochloride

- 1-(Piperidin-4-ylcarbonyl)piperidine Hydrochloride

- 1-(Piperidin-3-ylmethyl)piperidine Dihydrochloride Hydrate

Uniqueness

1-Piperidin-3-Yl-Ethanone Hydrochloride is unique due to its specific structural features and reactivity. Its piperidine ring and ethanone moiety confer distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in various applications .

生物活性

Overview

1-Piperidin-3-Yl-Ethanone Hydrochloride (CAS No. 89895-05-6) is a piperidine derivative that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound is essential in the synthesis of various medicinal agents and serves as a building block in organic chemistry. Its structure consists of a piperidine ring, which contributes to its interaction with biological targets, making it significant in drug development and pharmacological studies.

Target Interactions

this compound interacts with several biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cholinesterases, enzymes involved in neurotransmission, which suggests potential applications in treating neurological disorders. Additionally, it may act on histamine H3 and Sigma-1 receptors, influencing various signaling pathways.

Biochemical Pathways

The compound is involved in numerous biochemical pathways. For instance, it can modulate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. By binding to specific enzymes or receptors, it alters their activity, leading to therapeutic effects.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, potentially effective against various pathogens.

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its analgesic and anti-inflammatory properties, indicating its potential use in pain management therapies.

- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Study on Antimycobacterial Activity

A study evaluated 1-(Piperidin-3-yl)thymine amides as inhibitors of Mycobacterium tuberculosis. The results indicated that modifications to the piperidine structure could enhance antimicrobial activity against this pathogen, showcasing the versatility of piperidine derivatives in drug design .

In Vivo Animal Model Studies

In animal models, varying dosages of this compound demonstrated different biological responses. At lower doses, beneficial effects such as modulation of signaling pathways were observed, while higher doses showed cytotoxic effects on tumor cells .

Cellular Effects

The compound influences various cellular processes by altering gene expression and cellular metabolism. It has been reported to affect cell signaling pathways significantly, impacting cellular functions and survival rates in different cell types.

Molecular Mechanism

The molecular mechanism involves binding to active sites on enzymes or receptors, inhibiting their function. For example, it can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts—an important mechanism for enhancing neurotransmission.

Chemical Reactions

This compound participates in several chemical reactions:

| Type of Reaction | Products Formed | Reagents |

|---|---|---|

| Oxidation | Ketones or carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Various substituted piperidine derivatives | Halogenating agents like thionyl chloride |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Piperidin-3-Yl-Etanone Hydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives with ketones under acidic conditions. Key steps include:

- Amine protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions during ketone formation.

- Acid-catalyzed cyclization : Hydrochloric acid is often employed to facilitate salt formation and stabilize the product.

- Purification : Recrystallization in ethanol or methanol is common, with purity verified via titration or HPLC (referenced in similar piperidine hydrochloride syntheses) . Critical considerations: Strict moisture control, stoichiometric precision, and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How is structural characterization of 1-Piperidin-3-Yl-Ethanone Hydrochloride performed, and what tools are recommended?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Methodological steps include:

- Crystal growth : Slow evaporation of saturated solutions in polar solvents (e.g., ethanol/water mixtures).

- Data collection : Use of SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data .

- Validation : ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and bond geometries . Complementary techniques: FT-IR for functional group analysis and NMR (¹H/¹³C) to confirm proton environments and carbon backbone .

Q. What analytical methods are used to assess purity, and how are thresholds validated?

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid to quantify hydrochloride content (98–102% purity range typical) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns and acetonitrile/water mobile phases.

- Spectroscopy : UV-Vis for detecting aromatic impurities (if applicable) and mass spectrometry (LC-MS) for molecular ion confirmation . Validation: Calibration with USP reference standards and inter-laboratory reproducibility checks .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- Temperature-dependent NMR : To identify conformational flexibility in solution.

- DFT calculations : Compare experimental crystallographic bond lengths/angles with computational models (e.g., Gaussian or ORCA software).

- Cross-validation : Use multiple techniques (e.g., Raman spectroscopy for crystal packing effects) and consult crystallographic databases (e.g., Cambridge Structural Database) .

Q. What strategies optimize reaction yields in large-scale syntheses while minimizing byproducts?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ketone formation efficiency.

- Process intensification : Use flow chemistry for precise control of reaction parameters (temperature, residence time).

- Byproduct profiling : LC-MS/MS to identify impurities; adjust pH or solvent polarity to suppress their formation .

- Scale-up considerations : Ensure consistent stirring rates and cooling protocols to manage exothermic reactions.

Q. How should researchers address safety concerns related to handling and storage?

- Hazard mitigation : Use fume hoods, gloves, and goggles due to potential respiratory and dermal toxicity (based on analogous piperidine hydrochlorides) .

- Storage : Airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize with sodium bicarbonate before incineration or chemical waste treatment .

Q. Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- Kinetic monitoring : Use UV spectrophotometry or HPLC at timed intervals to track degradation products.

- pH-solubility profiling : Determine solubility in buffers (pH 1–12) to identify optimal formulation conditions .

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

属性

IUPAC Name |

1-piperidin-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUKURXHHTZTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-05-6 | |

| Record name | Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89895-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。